Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate
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Description
Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.219. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Reactions and Compound Formation
Research into the chemical properties of compounds similar to Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate reveals various reactions and product formations. For instance, the reaction of methyl epoxyoctadecenoate with BF3-etherate forms cyclic and unsaturated acyclic compounds, hypothesized to arise from cationic intermediates formed by the participation of the double bond in epoxide ring opening (Canonica et al., 1969).
2. Biological Activity and Synthesis
Certain derivatives of this compound exhibit significant biological activities. For example, some epoxide derivatives show cytotoxicity in tissue culture assays, indicating potential applications in medicinal chemistry (Anderson & Dewey, 1977).
3. Synthesis of Nucleoside Analogues
The compound has been used in the synthesis of novel carbocyclic nucleoside analogues. These analogues are tested for activity against viruses like the Coxsackie virus, suggesting applications in antiviral research (Hřebabecký et al., 2009).
4. Asymmetric Synthesis
Research also includes asymmetric synthesis of amino acid derivatives using this compound, further expanding its applications in synthetic organic chemistry (Waldmann & Braun, 1991).
5. Structural and Charge Distribution Studies
The compound's derivatives have been studied for their conformation and charge distribution, which is crucial for understanding their chemical behavior and potential applications in drug design (Fernández et al., 1992).
6. Enantiomerically Pure Derivatives
Research into the preparation of enantiomerically pure derivatives of this compound contributes significantly to the field of stereochemistry, which is fundamental in pharmaceutical synthesis (Yu, 2005).
7. Proteasome Inhibition and Cytotoxicity
Studies on proteasome inhibitors related to this compound reveal prolonged inhibition and cytotoxicity in certain cell lines, suggesting its potential use in cancer therapy (Obaidat et al., 2011).
Properties
IUPAC Name |
methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9(11)6-5-7-3-2-4-8-10(7)13-8/h5-8,10H,2-4H2,1H3/b6-5+/t7-,8+,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCAXIYPRXRZNK-OWGYTYNMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CCCC2C1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/[C@@H]1CCC[C@@H]2[C@H]1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.